molecular formula C15H18N2O2S B5750118 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide

2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide

Cat. No. B5750118
M. Wt: 290.4 g/mol
InChI Key: XQVZPNOXINJJRQ-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide (TPB) is a sulfonamide compound that has been extensively studied for its potential applications in scientific research. TPB has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.

Scientific Research Applications

2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments. One of the most notable applications of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is as a selective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been shown to inhibit CAIX activity in vitro and in vivo, making it a potential anti-cancer agent.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide as a CAIX inhibitor involves binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in extracellular pH, which can inhibit tumor cell growth and increase sensitivity to chemotherapy.
Biochemical and Physiological Effects:
In addition to its CAIX inhibitory activity, 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been found to exhibit a range of other biochemical and physiological effects. These include inhibition of the protein tyrosine phosphatase 1B (PTP1B), which is involved in insulin signaling, and the modulation of GABA(A) receptors, which are involved in neurotransmission.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide is its selectivity for CAIX, which makes it a valuable tool for studying the role of this enzyme in cancer cells. However, 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide also has some limitations, including its relatively low potency as a CAIX inhibitor compared to other compounds. Additionally, 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide has been reported to exhibit some off-target effects, which may complicate interpretation of experimental results.

Future Directions

There are several potential future directions for research on 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective CAIX inhibitors based on the 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide scaffold. Another area of interest is the investigation of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide's effects on other enzymes and receptors, which may have implications for a range of physiological processes. Finally, the use of 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide as a tool for investigating the role of CAIX in cancer progression and treatment is an area of ongoing research.

Synthesis Methods

2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,4,5-trimethylaniline with pyridine-4-carboxaldehyde followed by sulfonation with chlorosulfonic acid. Another method involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with pyridine-4-methanol. Both methods have been reported to yield high purity 2,4,5-trimethyl-N-(4-pyridinylmethyl)benzenesulfonamide.

properties

IUPAC Name

2,4,5-trimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11-8-13(3)15(9-12(11)2)20(18,19)17-10-14-4-6-16-7-5-14/h4-9,17H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQVZPNOXINJJRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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